molecular formula C17H22N6O4 B11061674 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide CAS No. 889957-23-7

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B11061674
CAS No.: 889957-23-7
M. Wt: 374.4 g/mol
InChI Key: XGLAEYYZFSOABO-UHFFFAOYSA-N
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Description

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized via the cycloaddition reaction of azides with nitriles.

    Morpholine Introduction: The morpholine moiety is introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the benzodioxole-tetrazole intermediate with the morpholine derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the tetrazole ring.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions typically involve the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids, while reduction of the tetrazole ring can yield amines.

Scientific Research Applications

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. For instance, it may bind to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole and tetrazole rings play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to its combination of a benzodioxole ring, a tetrazole ring, and a morpholine moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

889957-23-7

Molecular Formula

C17H22N6O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C17H22N6O4/c24-16(18-4-1-5-22-6-8-25-9-7-22)11-23-20-17(19-21-23)13-2-3-14-15(10-13)27-12-26-14/h2-3,10H,1,4-9,11-12H2,(H,18,24)

InChI Key

XGLAEYYZFSOABO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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